molecular formula C10H17NO4 B3180961 tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 477584-38-6

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B3180961
CAS No.: 477584-38-6
M. Wt: 215.25 g/mol
InChI Key: JRBAJAHBZWVPQI-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. Protecting groups are essential in multi-step synthesis processes to prevent certain functional groups from reacting under specific conditions . This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that eventually leads to the desired carbamate product . The reaction conditions often include the use of a strong acid like trifluoroacetic acid for the removal of the protecting group .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the carbamate group .

Mechanism of Action

The mechanism by which tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the formation of a stable carbamate group that protects the amine functionality. The protecting group can be selectively removed under specific conditions, such as the presence of strong acids or heat, to reveal the free amine . This selective deprotection allows for the controlled synthesis of complex molecules by preventing unwanted reactions at the amine site .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyloxycarbonyl (Boc) protecting group
  • Carboxybenzyl (CBz) protecting group
  • Fluorenylmethoxycarbonyl (Fmoc) protecting group

Uniqueness

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other protecting groups like Boc, CBz, and Fmoc, it offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other complex organic transformations .

Biological Activity

Tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 477584-38-6, is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group attached to a tetrahydro-pyran ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its stability and reactivity under various conditions. The molecular formula for this compound is C_{11}H_{17}N_{1}O_{3}, and it has a molecular weight of approximately 225.29 g/mol .

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor and modulate various biological pathways. The carbamate group provides stability, allowing it to interact favorably with biological targets. Similar compounds have been shown to exhibit significant anti-inflammatory and anticancer activities, suggesting that this compound may also possess therapeutic potential in these areas .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study indicated that related compounds with a similar structural framework demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific pathways that are critical for cancer cell proliferation .
    • For instance, compounds that share structural similarities with this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial functions .
  • Anti-inflammatory Properties :
    • Research has highlighted the potential of carbamate derivatives in reducing inflammation through the modulation of cytokine production. This effect is attributed to the inhibition of enzymes involved in inflammatory pathways .
  • Enzyme Inhibition :
    • Studies have shown that carbamate compounds can inhibit acetylcholinesterase activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl carbamateSimple carbamate structureUsed as a protecting group; limited biological activity
N-Boc-protected aminesContains a Boc groupUseful in peptide synthesis; moderate reactivity
Benzyl carbamateAromatic ring attachedExhibits different reactivity patterns; potential anticancer activity
Ethyl carbamateEthyl group instead of tert-butylVaries in solubility; some anti-inflammatory properties

This compound stands out due to its unique tetrahydropyran structure combined with the stability provided by the tert-butyl group, making it particularly useful in specialized organic syntheses and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Nucleophilic Addition-Elimination :
    • The reaction typically involves di-tert-butyl dicarbonate with an appropriate amine. This process forms a tetrahedral intermediate that eventually leads to the desired carbamate product .
  • Industrial Production :
    • In industrial settings, similar principles are followed but on a larger scale, utilizing large reactors and precise control of reaction conditions to ensure high yield and purity .

Properties

IUPAC Name

tert-butyl N-(4-oxooxan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBAJAHBZWVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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